Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate
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Overview
Description
Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzoyl chloride, 2-pyridinecarboxylic acid, and ethyl indolizinecarboxylate. The reaction conditions usually require the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 2-pyridyl ketone: Shares structural similarities but lacks the indolizinecarboxylate group.
2-(4-Chlorobenzoyl)pyridine: Similar in structure but differs in the position of the functional groups.
Uniqueness
Ethyl 3-(4-chlorobenzoyl)-5-(2-pyridinyl)-1-indolizinecarboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
252986-68-8 |
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Molecular Formula |
C23H17ClN2O3 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
ethyl 3-(4-chlorobenzoyl)-5-pyridin-2-ylindolizine-1-carboxylate |
InChI |
InChI=1S/C23H17ClN2O3/c1-2-29-23(28)17-14-21(22(27)15-9-11-16(24)12-10-15)26-19(17)7-5-8-20(26)18-6-3-4-13-25-18/h3-14H,2H2,1H3 |
InChI Key |
RVGLHSLGNSOYFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(N2C(=C1)C(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=N4 |
Origin of Product |
United States |
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